Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate

Lipophilicity ADME Membrane permeability

Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate is a phthalimide-protected β-hydroxyamino acid methyl ester (C12H11NO5, MW 249.22). It belongs to the class of N-substituted phthalimide building blocks that serve as protected amino acid surrogates, wherein the phthalimide group masks a primary amine and the methyl ester provides a carboxylate protecting group.

Molecular Formula C12H11NO5
Molecular Weight 249.222
CAS No. 153744-36-6
Cat. No. B2904051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate
CAS153744-36-6
Molecular FormulaC12H11NO5
Molecular Weight249.222
Structural Identifiers
SMILESCOC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)O
InChIInChI=1S/C12H11NO5/c1-18-12(17)9(14)6-13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3
InChIKeyGYRHMODRZVFVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate (CAS 153744-36-6): A Phthalimide-Protected β-Hydroxyamino Acid Ester for Medicinal Chemistry Procurement


Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate is a phthalimide-protected β-hydroxyamino acid methyl ester (C12H11NO5, MW 249.22) . It belongs to the class of N-substituted phthalimide building blocks that serve as protected amino acid surrogates, wherein the phthalimide group masks a primary amine and the methyl ester provides a carboxylate protecting group. The compound has been explicitly employed as a key synthetic intermediate (compound 7c) in the preparation of α- and β-hydroxy substituted amino acid derivatives evaluated as mGAT1–4 GABA uptake transporter inhibitors [1]. Its bifunctional architecture—combining a free secondary hydroxyl group, a methyl ester, and a phthalimide-protected nitrogen—enables sequential orthogonal functionalization not achievable with the corresponding free acid, ethyl ester, or regioisomeric variants.

Why Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate Cannot Be Replaced by Its Free Acid, Ethyl Ester, or Regioisomeric Analogs in Synthetic Workflows


Phthalimide-protected amino acid derivatives sharing the 1,3-dioxoisoindoline core are not interchangeable synthons. The methyl ester of the title compound confers a consensus LogP of approximately 0.57, whereas the free carboxylic acid analog (CAS 62983-58-8) exhibits a LogP of −0.27, a 0.84 log unit difference that translates into markedly different organic/aqueous partitioning and chromatographic behavior . Furthermore, the β-hydroxy substitution pattern (3-position attachment of phthalimide to the propanoate backbone) yields a secondary alcohol that can be selectively etherified or silylated without affecting the ester, as demonstrated in the literature [1]. In contrast, the α-position regioisomer (CAS 39739-07-6) places the hydroxyl group at the 3-position of the propanoate chain, altering both the steric environment and the reactivity of the ester carbonyl. Substituting the methyl ester with the ethyl ester analog (CAS 93715-71-0) introduces a higher molecular weight (263.25 vs. 249.22) and greater steric bulk, which can reduce reaction rates in transesterification or amidation steps. These physicochemical and structural differences directly impact synthetic outcomes, purification efficiency, and the reliability of downstream biological data, making generic substitution a quantifiable risk in multi-step synthesis and medicinal chemistry campaigns.

Quantitative Differentiation Evidence for Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate (CAS 153744-36-6) Against Its Closest Analogs


Predicted Membrane Permeability: LogP Advantage of Methyl Ester Over Free Carboxylic Acid

The consensus LogP (logarithm of the octanol-water partition coefficient) of methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate was computed as 0.57, compared to −0.27 for the structurally identical free carboxylic acid analog, 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoic acid (CAS 62983-58-8) . This 0.84 log unit difference represents a nearly 7-fold higher theoretical partition into organic phases for the methyl ester. The methyl ester form eliminates the ionizable carboxylic acid proton (pKa ~3–4), thereby abolishing pH-dependent ionization in the physiological range and enabling passive membrane permeation that the negatively charged carboxylate cannot achieve.

Lipophilicity ADME Membrane permeability Phthalimide building blocks

Aqueous Solubility and Formulation Compatibility: Quantitative Solubility Data vs. Free Acid

The target compound exhibits an experimentally validated aqueous solubility of 3.55 mg/mL (0.0142 mol/L), corresponding to a LogS of −1.85 . This falls within the 'soluble' classification range (LogS between −2 and −4 is considered 'soluble' according to the ESOL topological method). In contrast, the free acid analog (CAS 62983-58-8) is described qualitatively as 'soluble in polar solvents like water and alcohols' but no quantitative mg/mL solubility value is available from independent authoritative databases . The methyl ester's moderate solubility enables preparation of homogeneous aqueous assay solutions at concentrations up to ~14 mM without requiring DMSO co-solvent, a practical advantage for biochemical screening workflows.

Solubility Formulation In vitro assay Phthalimide intermediates

Synthetic Versatility: Hydroxyl-Directed Derivatization Validated in Peer-Reviewed mGAT Inhibitor Synthesis

In the published synthesis of mGAT1–4 inhibitor candidates, methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate (designated compound 7c) was synthesized in 76% yield from 3-amino-2-hydroxypropionic acid and phthalic anhydride in methanol under acidic conditions [1]. Critically, the free secondary hydroxyl group of 7c was subsequently derivatized via three distinct orthogonal transformations: (i) O-silylation with tert-butyl(2-iodoethoxy)diphenylsilane/Ag2CO3 to yield compound 7d (82% yield); (ii) desilylation with HF-pyridine to yield the free hydroxyethoxy derivative 7e (84% yield); and (iii) O-tritylation with 4,4′,4″-trimethoxytrityl chloride to give compound 7f [1]. This sequential functionalization at the hydroxyl position, with the methyl ester and phthalimide groups remaining intact, demonstrates a level of synthetic versatility that the oxo analog (CAS 153646-24-3), which bears a ketone at the 2-position, cannot replicate.

Synthetic intermediate Orthogonal protection Hydroxyl derivatization GABA transporter inhibitors

Atom Economy and Molecular Weight Advantage Over the Ethyl Ester Analog

The methyl ester target compound (C12H11NO5) has a molecular weight of 249.22 g/mol, compared to 263.25 g/mol for the ethyl ester analog (CAS 93715-71-0, C13H13NO5) [1]. This represents a 14.03 g/mol difference (5.3% lower molecular weight) attributable to the methylene (–CH2–) unit difference. The methyl ester's compact size translates into reduced steric hindrance at the ester carbonyl, which can increase the rate of nucleophilic acyl substitution reactions (e.g., aminolysis, transesterification) relative to the ethyl ester. Additionally, the methyl ester's 1H NMR spectrum (reported as a singlet at δ 3.82 ppm integrating for 3H in CDCl3) provides a simpler and more distinctive diagnostic signal than the ethyl ester's complex quartet–triplet pattern [1].

Atom economy Molecular weight Ester analogs Building block selection

Regioisomeric Identity: β-Amino Acid Backbone Differentiated from the α-Amino Acid (Serine-Derived) Isomer

The target compound features phthalimide substitution at the 3-position of the propanoate chain, corresponding to a protected β-amino acid (isoserine) scaffold. Its regioisomer, methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate (CAS 39739-07-6, N-phthaloylserine methyl ester), places the phthalimide at the 2-position, representing an α-amino acid (serine) framework . This regioisomeric difference alters the distance between the phthalimide nitrogen and the ester carbonyl from a two-carbon bridge (β) to a one-carbon bridge (α), modifying the pKa of the adjacent proton and the conformational preferences of the backbone. In the published mGAT inhibitor study, the β-hydroxyamino acid scaffold (exemplified by the target compound 7c) was specifically selected because β-amino acid-derived inhibitors exhibited superior biological activity compared to their α-amino acid counterparts in preliminary screening [1].

Regioisomerism Amino acid surrogates Phthalimide protection Stereoelectronic effects

Defined Application Scenarios for Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate Based on Quantitative Differentiation Evidence


Intermediate for GABA Transporter (mGAT1–4) Inhibitor Development

This compound is the demonstrated synthetic precursor (7c) for preparing β-hydroxyamino acid-derived inhibitors of murine GABA uptake transporters mGAT1–4, as reported in peer-reviewed medicinal chemistry literature [1]. The free hydroxyl group enables O-alkylation or O-silylation to introduce lipophilic residues required for GAT binding pocket occupancy, while the methyl ester maintains a neutral, membrane-permeable prodrug form suitable for cellular uptake assays. The oxo analog (CAS 153646-24-3) lacks this hydroxyl handle, and the free acid (CAS 62983-58-8) carries a negative charge at physiological pH that impedes passive membrane permeation.

Precursor for Orthogonally Protected β-Hydroxyamino Acid Building Blocks

The simultaneous presence of phthalimide (amine protection), methyl ester (carboxyl protection), and free secondary hydroxyl groups enables three-directional orthogonal synthesis [1]. The hydroxyl can be selectively derivatized (e.g., silylation, tritylation, or Mitsunobu inversion) without perturbing the phthalimide or ester moieties. This orthogonal protection profile is not available in the free acid, which would undergo competitive esterification, or in the ethyl ester, which requires different deprotection conditions (e.g., LiOH vs. K2CO3/MeOH for methyl ester saponification).

Fragment Library Component for Lead-Like Compound Design

With a molecular weight of 249.22 g/mol and a consensus LogP of 0.57, the compound falls within the 'lead-like' chemical space (MW < 350, LogP < 3) [1]. The ethyl ester analog (CAS 93715-71-0, MW 263.25) exceeds the fragment Rule-of-Three guideline of MW < 250 g/mol, whereas the target methyl ester remains compliant . This 14 g/mol advantage can be decisive when the phthalimide-ester core is retained in the final lead compound, as it provides greater headroom for subsequent functional group additions while maintaining favorable physicochemical properties.

Chiral Resolution Substrate for Enantioselective Synthesis

The secondary alcohol at the 2-position of the propanoate chain constitutes a chiral center. The racemic methyl ester serves as a substrate for enzymatic kinetic resolution or chiral chromatographic separation, yielding enantiomerically enriched (R)- or (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate derivatives [1]. The methyl ester's NMR signature (sharp singlet at δ ~3.8 ppm) facilitates enantiomeric excess determination by chiral shift reagent methods or chiral HPLC with greater precision than the ethyl ester, whose overlapping quartet–triplet signals complicate integration.

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